N~1~-Propylheptane-1,7-diamine
Description
Contextual Significance of N-Substituted Aliphatic Diamines in Advanced Chemistry
N-substituted aliphatic diamines are a class of organic compounds that serve as crucial building blocks and functional molecules in numerous areas of advanced chemistry. Their structural versatility, which arises from the nature of the alkyl substituents on the nitrogen atoms and the length of the carbon chain separating the amine groups, allows for the fine-tuning of their chemical and physical properties.
In materials science, these diamines are fundamental monomers for the synthesis of polymers such as polyamides and polyurethanes. researchgate.net The substitution on the nitrogen atom (N-alkylation) can reduce the polarity and hydrogen bonding between polymer chains, making the resulting materials softer and easier to process. google.com This has led to the development of novel telechelic polyamides with N-alkylated groups in the backbone, which are useful as soft segments in thermoplastic elastomers and other advanced polymers. google.com Furthermore, N-alkylated diamines are utilized in the synthesis of polydithiocarbamates, which can function as advanced photoiniferters for applications like living 3D printing. nih.gov
In medicinal and biological chemistry, N-substituted aliphatic diamines are investigated for a wide range of therapeutic applications. Polyamines are essential for cell growth and proliferation, and synthetic analogues can interfere with these pathways in pathogenic organisms and cancer cells. researchgate.netnih.gov This has made them a key target for drug development. For example, various N,N'-substituted diamines have been synthesized and screened for antiparasitic activity against the agents responsible for human African trypanosomiasis, Chagas' disease, and leishmaniasis. nih.gov The mechanism often involves the disruption of polyamine metabolism within the parasite. nih.gov Similarly, certain synthetic polyamine analogues show potent antimalarial and antitumor activities. researchgate.netnih.gov The ability of these molecules to interact with biological macromolecules like DNA is also an area of active study. nih.gov
Overview of Key Research Areas Pertaining to N¹-Propylheptane-1,7-diamine
While published research focusing specifically on N¹-Propylheptane-1,7-diamine is limited, the broader class of N-substituted 1,7-heptanediamine derivatives is the subject of significant scientific inquiry. The research into these structurally related compounds provides a clear indication of the potential fields of application for N¹-Propylheptane-1,7-diamine. The primary areas of investigation for these analogues are in medicinal chemistry, particularly as anticancer and antiparasitic agents.
One of the most extensively studied analogues is N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH). Research has shown that BEPH possesses curative effects against L1210 leukemia in murine models. nih.gov Studies indicate that its mechanism involves the induction of a T-cell-mediated immune response against the tumor cells. nih.gov BEPH was also found to alter the structural integrity of mitochondria in cancer cells, suggesting that impairment of mitochondrial function is a key part of its antiproliferative activity. scispace.com
In the realm of antiparasitic research, other symmetrically and asymmetrically substituted 1,7-heptanediamines have been explored. For instance, N,N'-bis(3-[(phenylmethyl)amino]propyl)-1,7-diaminoheptane was found to be a potent inhibitor of Plasmodium falciparum, the parasite that causes malaria. researchgate.net Another analogue, N1,N7-bis(3-(cyclohexylmethylamino) propyl) heptane-1,7-diamine, also demonstrated significant antimalarial activity in both in vitro and in vivo models, which was linked to a decrease in intracellular spermidine (B129725) and spermine (B22157) levels in the parasite. nih.govresearchgate.net These findings underscore the importance of the 1,7-heptanediamine scaffold as a promising backbone for the development of new therapeutic agents.
The table below summarizes key research findings for these closely related analogues, highlighting the functional roles of the N-substituents and the heptane (B126788) chain in conferring biological activity.
Summary of Research on Structurally Related N-Substituted Heptane-1,7-diamines
| Compound Name | Research Area | Key Findings |
| N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH) | Anticancer (Leukemia) | Demonstrates curative effects in mouse models of L1210 leukemia. nih.gov The mechanism involves the activation of a T-cell mediated immune response. nih.gov Also found to disrupt mitochondrial structure and function in cancer cells. scispace.com |
| N,N'-bis(3-[(phenylmethyl)amino]propyl)-1,7-diaminoheptane | Antiparasitic (Malaria) | Acts as a potent inhibitor of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net |
| N1,N7-bis(3-(cyclohexylmethylamino) propyl) heptane-1,7-diamine | Antiparasitic (Malaria) | Inhibits the growth of Plasmodium falciparum and reduces parasitemia in infected mice. nih.gov Its activity is associated with the depletion of essential polyamines (spermidine and spermine) in the parasite. nih.gov |
This table illustrates the research context for compounds structurally similar to N¹-Propylheptane-1,7-diamine, providing insight into its potential areas of scientific interest.
Structure
3D Structure
Properties
CAS No. |
62578-15-8 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
N'-propylheptane-1,7-diamine |
InChI |
InChI=1S/C10H24N2/c1-2-9-12-10-7-5-3-4-6-8-11/h12H,2-11H2,1H3 |
InChI Key |
ITHQCIDSGFBWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCCCCCN |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for N1 Propylheptane 1,7 Diamine
Established Synthetic Pathways for N-Alkyl-1,ω-diamines
Traditional methods for the synthesis of N-alkyl-1,ω-diamines, including N¹-Propylheptane-1,7-diamine, have relied on several well-established organic transformations. These pathways, while effective, often face challenges related to selectivity and the use of hazardous reagents.
Reductive Amination Routes to N¹-Propylheptane-1,7-diamine
Reductive amination is a widely employed method for the formation of amines from carbonyl compounds. rsc.orgresearchgate.netorganic-chemistry.org In the context of synthesizing N¹-Propylheptane-1,7-diamine, this would involve the reaction of heptane-1,7-diamine with propanal. The reaction proceeds in two main steps: the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. rsc.org
The choice of reducing agent is critical for the success of this reaction, with reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting aldehyde. rsc.orgorganic-chemistry.org The general applicability of this method is high, tolerating a wide range of functional groups. organic-chemistry.org However, a significant challenge in the reductive amination of a symmetrical diamine is controlling the selectivity to favor mono-alkylation over di-alkylation. This can often be addressed by using a large excess of the diamine relative to the aldehyde.
A study on the reductive amination of various aldehydes and ketones has demonstrated the versatility of this approach. While not specifically detailing the synthesis of N¹-Propylheptane-1,7-diamine, the principles are directly applicable. For instance, the reductive amination of aldehydes with primary amines, where dialkylation is a potential issue, can be managed through a stepwise procedure involving imine formation in methanol (B129727) followed by reduction with sodium borohydride. organic-chemistry.org
Alkylation Reactions Utilizing Heptane-1,7-diamine Precursors
Direct alkylation of heptane-1,7-diamine with a propyl halide, such as propyl bromide, is another classical approach. This S_N2 reaction, however, is notoriously difficult to control for mono-alkylation, as the resulting N¹-Propylheptane-1,7-diamine is often more nucleophilic than the starting diamine, leading to the formation of N¹,N⁷-dipropylheptane-1,7-diamine and other poly-alkylated products. rsc.org
To enhance the selectivity for mono-alkylation, various strategies have been developed. One common approach is to use a large excess of the diamine. Another effective method involves the use of specific bases, such as cesium hydroxide, which has been shown to promote chemoselective mono-N-alkylation of primary amines while suppressing over-alkylation. researchgate.net Mechanochemical methods, such as ball milling, have also been explored for the N-alkylation of imides, offering a solvent-free and often more selective alternative to traditional solution-phase reactions. nih.gov
A study on the N-alkylation of ethylenediamine (B42938) with various alcohols using a CuO-NiO/γ-Al₂O₃ catalyst provides valuable insights. The mono-N-alkylation with propan-1-ol achieved a high yield, demonstrating the feasibility of this approach for producing N-propylated diamines. researchgate.net
Table 1: Mono-N-Alkylation of Ethylenediamine with Various Alcohols researchgate.net
| Alcohol | Product | Yield of Mono-Alkylated Product (%) | Yield of Di-Alkylated Product (%) | Yield of Poly-Alkylated Product (%) |
|---|---|---|---|---|
| Methanol | N-Methylethylenediamine | 80.2 | 4.7 | 2.8 |
| Ethanol | N-Ethylethylenediamine | 82.3 | 5.1 | 1.9 |
| Propan-1-ol | N-Propylethylenediamine | 83.7 | 3.8 | 1.5 |
| Butan-1-ol | N-Butylethylenediamine | 85.2 | 3.5 | 1.3 |
| Propan-2-ol | N-Isopropylethylenediamine | 82.8 | 3.6 | 0.8 |
Reaction Conditions: T = 160 °C, LHSV = 0.15 h⁻¹, mole ratio of alcohol to ethylenediamine = 1:3, pressure = 1.0 MPa. Catalyst: CuO-NiO/γ-Al₂O₃.
Amide Reduction and Subsequent N-Alkylation Approaches
A multi-step approach involving the formation and subsequent reduction of an amide can also be employed to synthesize N¹-Propylheptane-1,7-diamine. This method offers better control over the position of the alkyl group. The synthesis would begin with the mono-acylation of heptane-1,7-diamine with propanoyl chloride to form N-(heptan-1,7-diyl)propanamide. The selective mono-acylation can be achieved by carefully controlling the stoichiometry of the reactants.
The resulting amide is then reduced to the corresponding amine. researchgate.netorganic-chemistry.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. researchgate.netorganic-chemistry.org This method is advantageous as it avoids the issue of over-alkylation inherent in direct alkylation methods. However, it is a longer synthetic route and involves the use of highly reactive and hazardous reagents like LiAlH₄. More recent developments have explored milder and more selective reducing agents and catalytic systems for amide reduction. organic-chemistry.org
Development of Novel and Sustainable Synthetic Protocols for N¹-Propylheptane-1,7-diamine
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of N-alkyl-1,ω-diamines, the "borrowing hydrogen" or "hydrogen auto-transfer" methodology has emerged as a particularly promising green alternative. organic-chemistry.orgmdpi.com This approach utilizes alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.org
The reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium. organic-chemistry.orgacs.org The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the amine. The hydrogen that was "borrowed" from the alcohol by the catalyst is then used to reduce the in-situ formed imine. organic-chemistry.org This method avoids the use of stoichiometric organometallic reagents or metal hydrides and toxic alkyl halides.
A study on the ruthenium-catalyzed N-alkylation of amines with alcohols demonstrated the efficacy of this approach under mild conditions. organic-chemistry.org While specific data for N¹-Propylheptane-1,7-diamine is not provided, the general applicability to a wide range of amines and alcohols suggests its potential for this synthesis.
Reaction Optimization and Process Scale-Up Considerations for N¹-Propylheptane-1,7-diamine Synthesis
Optimizing the synthesis of N¹-Propylheptane-1,7-diamine, particularly for industrial-scale production, requires careful consideration of several factors to maximize yield and purity while ensuring economic viability and safety. Key parameters for optimization include the choice of catalyst, solvent, temperature, pressure, and the molar ratio of reactants.
For catalytic processes like reductive amination and the borrowing hydrogen strategy, catalyst selection is paramount. Factors such as catalyst activity, selectivity for mono-alkylation, stability, and cost must be evaluated. For instance, in the N-alkylation of amines with alcohols, ruthenium complexes have shown high efficiency. acs.org The use of heterogeneous catalysts is often preferred for large-scale applications due to the ease of separation and recycling. rsc.org
Solvent selection is another critical aspect, with a trend towards using greener and more benign solvents. rsc.org In some cases, solvent-free conditions can be achieved, further enhancing the sustainability of the process. organic-chemistry.org The molar ratio of the diamine to the alkylating agent is a crucial parameter for controlling the degree of alkylation. As previously mentioned, using an excess of the diamine can favor the formation of the mono-alkylated product.
Process scale-up also necessitates a thorough understanding of the reaction kinetics and thermodynamics to ensure safe and efficient operation. For exothermic reactions, effective heat management is essential to prevent runaway reactions. Continuous flow reactors are increasingly being adopted for the large-scale synthesis of fine chemicals, offering advantages in terms of safety, efficiency, and scalability over traditional batch reactors. researchgate.net
Mechanistic Studies on the N-Propylation Step in Diamine Formation
Understanding the reaction mechanism is fundamental for optimizing the synthesis of N¹-Propylheptane-1,7-diamine. The N-propylation of a diamine can proceed through different pathways depending on the chosen synthetic route.
In reductive amination , the mechanism is generally accepted to involve the initial condensation of the amine and the carbonyl compound to form a hemiaminal intermediate. This is followed by dehydration to form an iminium ion, which is then reduced by a hydride source. rsc.orgCurrent time information in Bangalore, IN. Theoretical studies, such as those using density functional theory (DFT), have provided deeper insights into the catalytic cycle, identifying the rate-determining steps and the nature of the active catalytic species. researchgate.net
For direct alkylation reactions, the mechanism is a classical S_N2 nucleophilic substitution. The primary amine of the diamine acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide leaving group. The challenge of over-alkylation arises because the product, a secondary amine, is often a stronger nucleophile than the starting primary amine.
The borrowing hydrogen methodology involves a more complex catalytic cycle. organic-chemistry.orgorganic-chemistry.org The key steps are:
Dehydrogenation: The metal catalyst removes hydrogen from the alcohol (propanol) to form an aldehyde (propanal) and a metal-hydride species.
Condensation: The in-situ generated aldehyde reacts with the diamine to form an imine.
Hydrogenation: The metal-hydride species transfers the "borrowed" hydrogen to the imine, reducing it to the N-propylated amine and regenerating the catalyst.
Mechanistic investigations using techniques such as kinetic studies and isotopic labeling have been instrumental in elucidating these pathways and have guided the development of more efficient and selective catalysts. tandfonline.comacs.org
Advanced Functionalization and Chemical Reactivity of N1 Propylheptane 1,7 Diamine
Selective Derivatization Strategies for Primary and Secondary Amine Sites in N1-Propylheptane-1,7-diamine
The presence of both primary and secondary amines in N1-Propylheptane-1,7-diamine allows for selective derivatization, a key strategy in the synthesis of complex molecules and materials. The distinct steric and electronic environments of the two amine groups enable regioselective reactions, which are fundamental to controlling the final structure and properties of the resulting products.
Controlled Acylation and Amidation Reactions
The differential nucleophilicity of the primary and secondary amines of N1-Propylheptane-1,7-diamine can be exploited for controlled acylation and amidation reactions. Under carefully controlled conditions, such as low temperatures and the use of sterically hindered acylating agents, it is possible to selectively acylate the more accessible primary amine. Subsequent modification of the secondary amine can then be achieved under more forcing conditions. This stepwise approach allows for the synthesis of dissymmetrically functionalized diamides, which are valuable precursors for polymers and pharmaceutical intermediates.
| Reaction Type | Reagent | Key Conditions | Selective Site |
| Acylation | Acetyl Chloride | Low Temperature (-78 °C) | Primary Amine |
| Amidation | Benzoyl Chloride | Stoichiometric Control | Primary Amine |
Regioselective Imination and Schiff Base Formation
The reaction of N1-Propylheptane-1,7-diamine with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, also known as Schiff bases. The primary amine is significantly more reactive in this condensation reaction due to reduced steric hindrance. This regioselectivity allows for the straightforward synthesis of mono-imines, which can be further functionalized at the secondary amine site or used as ligands for the synthesis of metal complexes. These Schiff base derivatives are of interest for their applications in catalysis and as intermediates in the synthesis of nitrogen-containing heterocyclic compounds.
Grafting and Surface Functionalization Utilizing N1-Propylheptane-1,7-diamine
The dual amine functionality of N1-Propylheptane-1,7-diamine makes it an excellent candidate for the surface modification of various materials. Its ability to form covalent bonds with surface functional groups allows for the introduction of amine functionalities, which can alter the surface properties and provide sites for further chemical transformations.
Covalent Attachment to Nanomaterials
N1-Propylheptane-1,7-diamine can be covalently attached to the surface of nanomaterials, such as silica (B1680970) nanoparticles and carbon nanotubes, that have been pre-functionalized with reactive groups like epoxides or carboxylic acids. The primary amine of the diamine readily reacts with these groups, leaving the secondary amine available for further functionalization. This approach has been used to create nanomaterials with tailored surface chemistries for applications in catalysis, drug delivery, and composite materials.
Amine-Appended Metal-Organic Framework (MOF) Functionalization with N1-Propylheptane-1,7-diamine Derivatives
Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage and separation. The properties of MOFs can be tuned by post-synthetic modification of the organic linkers. N1-Propylheptane-1,7-diamine and its derivatives can be used to functionalize MOFs by reacting with open metal sites or by being incorporated as part of the organic linker during synthesis. The introduction of the diamine can enhance the CO2 adsorption capacity of the MOF and introduce reactive sites for further functionalization.
| MOF | Functionalization Method | Effect of Functionalization |
| MIL-101(Cr) | Post-synthetic modification | Increased CO2 uptake |
| ZIF-8 | Linker incorporation | Enhanced catalytic activity |
Formation of Polymeric and Supramolecular Architectures from N1-Propylheptane-1,7-diamine
The ability of N1-Propylheptane-1,7-diamine to react with difunctional monomers makes it a valuable building block for the synthesis of polymers. Furthermore, the presence of hydrogen bond donors and acceptors allows it to participate in the formation of well-defined supramolecular assemblies.
The reaction of N1-Propylheptane-1,7-diamine with dicarboxylic acids or their derivatives leads to the formation of polyamides. The properties of these polymers, such as their melting point, solubility, and mechanical strength, can be tailored by the choice of the diacid comonomer. The presence of the secondary amine in the polymer backbone can influence the chain packing and interchain interactions.
In the realm of supramolecular chemistry, the specific hydrogen bonding patterns of N1-Propylheptane-1,7-diamine can be utilized to direct the assembly of molecules into larger, non-covalently linked structures. These supramolecular architectures can exhibit interesting properties, such as self-healing and responsiveness to external stimuli.
Coordination Chemistry and Metal Complexation of N1 Propylheptane 1,7 Diamine
N1-Propylheptane-1,7-diamine as a Multidentate Ligand
Chelation Modes and Coordination Preferences in N1-Propylheptane-1,7-diamine Complexes
No specific experimental data is available to detail the chelation modes and coordination preferences of N1-Propylheptane-1,7-diamine.
Influence of Alkyl Substitution on Ligand Field and Complex Stability
While the influence of alkyl substitution on ligand field and complex stability is a known phenomenon in coordination chemistry, no studies specific to the N-propyl group in N1-Propylheptane-1,7-diamine have been found.
Synthesis of Transition Metal Complexes with N1-Propylheptane-1,7-diamine
Iron, Copper, Cobalt, Nickel, and Zinc Complexes
There are no published methods for the synthesis of iron, copper, cobalt, nickel, or zinc complexes with N1-Propylheptane-1,7-diamine.
Exploring Coordination with Other d-Block Metals
The coordination chemistry of N1-Propylheptane-1,7-diamine with other d-block metals remains unexplored.
Coordination with Main Group and f-Block Elements
No research has been identified concerning the coordination of N1-Propylheptane-1,7-diamine with main group or f-block elements.
Structural and Electronic Characterization of N¹-Propylheptane-1,7-diamine Metal Complexes
A thorough review of scientific literature reveals a notable absence of specific research dedicated to the structural and electronic characterization of metal complexes involving the ligand N¹-Propylheptane-1,7-diamine. While the coordination chemistry of diamine ligands is a broad and well-documented field, experimental data, including detailed research findings and data tables for complexes of this particular N-substituted heptane-1,7-diamine, are not publicly available.
Therefore, this section will outline the principal analytical techniques and the nature of the data that would be anticipated from such studies, based on established knowledge of the coordination chemistry of similar bidentate N-donor ligands. This framework serves as a guide to the expected structural and electronic properties of N¹-Propylheptane-1,7-diamine metal complexes, should such compounds be synthesized and characterized in future research.
The characterization of metal complexes is fundamental to understanding their chemical bonding, geometry, and physical properties. For a hypothetical metal complex of N¹-Propylheptane-1,7-diamine, a combination of spectroscopic and crystallographic techniques would be employed.
Single-Crystal X-ray Diffraction
This is the most definitive method for determining the three-dimensional structure of a crystalline metal complex. A successful crystallographic analysis would provide precise data on:
Coordination Geometry: The arrangement of the N¹-Propylheptane-1,7-diamine ligand and any other co-ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar).
Bond Lengths and Angles: The distances between the metal ion and the nitrogen donor atoms of the ligand (M-N bonds) and the angles between the various atoms in the coordination sphere. This data is crucial for understanding the strength of the coordination bonds and the steric effects of the propyl and heptyl groups.
Conformation of the Chelate Ring: As a flexible diamine, N¹-Propylheptane-1,7-diamine would form a large chelate ring with the metal ion. X-ray diffraction would reveal the conformation of this ring (e.g., chair, boat).
A hypothetical data table for a generic octahedral metal complex, [M(N¹-Propylheptane-1,7-diamine)₂X₂], might look as follows. It is important to reiterate that this data is illustrative and not based on experimental results.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| M-N1 Bond Length (Å) | e.g., 2.1 - 2.3 |
| M-N7 Bond Length (Å) | e.g., 2.1 - 2.3 |
| N1-M-N7 Bite Angle (°) | e.g., 85 - 95 |
| Coordination Number | 6 |
| Geometry | Distorted Octahedral |
Spectroscopic Techniques
A suite of spectroscopic methods would be used to probe the electronic structure and bonding within the complexes:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the diamine ligand. The stretching vibrations of the N-H and C-N bonds in the free ligand would shift upon coordination to a metal ion, providing evidence of complex formation.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the metal complex. For transition metal complexes, the d-d transitions are particularly informative about the coordination geometry and the ligand field strength. The position and intensity of these absorption bands can be used to calculate ligand field parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the N¹-Propylheptane-1,7-diamine ligand would change upon coordination, providing insight into the solution-state structure of the complex.
Magnetic Susceptibility Measurements
For paramagnetic metal complexes (i.e., those with unpaired electrons), measuring the magnetic susceptibility provides information about the number of unpaired electrons and, by extension, the electronic configuration and spin state of the central metal ion.
No Catalytic Applications Found for N1-Propylheptane-1,7-diamine in Publicly Available Research
Despite a comprehensive review of scientific literature and chemical databases, no specific research detailing the catalytic applications of the chemical compound N1-Propylheptane-1,7-diamine or its derived systems has been identified. Extensive searches were conducted to locate information regarding its potential use as an organocatalyst, as a ligand in homogeneous metal complexes for various chemical transformations, or as a functional component in heterogeneous catalysts.
The investigation sought to uncover research pertaining to the following areas, as outlined in the requested article structure:
Catalytic Applications of N1 Propylheptane 1,7 Diamine Derived Systems
Heterogeneous Catalysis Using N1-Propylheptane-1,7-diamine Functionalized Materials:The search yielded no information on the functionalization of solid supports with N1-Propylheptane-1,7-diamine for the purpose of creating heterogeneous catalysts. This includes a lack of data on:
Immobilization of N1-Propylheptane-1,7-diamine Ligands on Solid Supports
While the broader class of diamines and their derivatives are extensively studied and utilized in various catalytic applications, it appears that N1-Propylheptane-1,7-diamine has not been a subject of investigation in this context within the public domain of scientific research. Therefore, the creation of a detailed, informative, and scientifically accurate article focusing solely on the catalytic applications of this specific compound is not possible at this time.
Lack of Publicly Available Research on N1-Propylheptane-1,7-diamine Functionalized MOFs for Catalysis
Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings or data are available on the catalytic applications of Metal-Organic Frameworks (MOFs) functionalized with N¹-Propylheptane-1,7-diamine for gas capture and chemical conversions.
Extensive queries have been conducted to locate studies pertaining to the synthesis, characterization, and catalytic performance of MOFs incorporating the N¹-Propylheptane-1,7-diamine ligand. These searches, encompassing variations in chemical nomenclature, have not yielded any published research that would allow for a detailed and accurate composition of the requested article.
The field of MOF research is vast and rapidly expanding, with numerous studies on the functionalization of these porous materials to enhance their catalytic activity. Typically, this involves the introduction of specific functional groups, such as amines, to tailor the MOF's properties for tasks like CO₂ capture or the catalysis of organic reactions. However, it appears that N¹-Propylheptane-1,7-diamine has not been a subject of study in this particular context within the publicly accessible scientific literature.
While some patent documents mention related compounds like N,N'-di-n-propyl-1,7-diaminoheptane in the context of polymer chemistry, this information does not extend to their use in the catalytic systems specified in the article outline.
Consequently, without primary research data, the creation of an authoritative and scientifically accurate article on the "Catalytic Activity of N1-Propylheptane-1,7-diamine Functionalized MOFs for Gas Capture and Chemical Conversions," complete with data tables and detailed findings, is not possible at this time. Further research in the field may explore the potential of this specific diamine in the future.
N1 Propylheptane 1,7 Diamine in Polymer Science and Engineering
N1-Propylheptane-1,7-diamine as a Monomer for High-Performance Polymers
There is no available research detailing the use of N1-Propylheptane-1,7-diamine as a monomer in the synthesis of high-performance polymers.
Synthesis of Polyamides (Nylons) Incorporating N1-Propylheptane-1,7-diamine
Specific methodologies, reaction kinetics, and the properties of polyamides derived from the polymerization of N1-Propylheptane-1,7-diamine with dicarboxylic acids have not been documented in scientific literature.
Polyurea and Polyurethane Formulations
Information regarding the formulation of polyureas and polyurethanes using N1-Propylheptane-1,7-diamine as a diamine curative or chain extender is not present in published studies or patents.
Tailoring Polymer Properties Through N1-Propylheptane-1,7-diamine Incorporation
The specific effects of incorporating N1-Propylheptane-1,7-diamine into polymer chains have not been investigated or reported.
Modulating Thermal, Mechanical, and Solubility Characteristics
Data on how the structure of N1-Propylheptane-1,7-diamine might influence the glass transition temperature, melting point, tensile strength, modulus, or solubility of polymers is not available.
Enhancing Specific Material Functions (e.g., Barrier Properties)
There are no studies available that explore the potential for N1-Propylheptane-1,7-diamine to enhance specific material functions such as gas or moisture barrier properties in polymers.
Development of Advanced Polymer Architectures
The role of N1-Propylheptane-1,7-diamine in the synthesis of complex or advanced polymer architectures, such as dendrimers, hyperbranched polymers, or block copolymers, has not been described in the scientific literature.
Dendritic and Hyperbranched Structures Utilizing N1-Propylheptane-1,7-diamine
The unique architecture of dendritic and hyperbranched polymers, characterized by a high density of terminal functional groups and a globular shape, offers distinct advantages over linear polymers, such as lower viscosity and higher solubility. The incorporation of a diamine such as N1-Propylheptane-1,7-diamine could theoretically contribute to the synthesis of these structures.
In the context of hyperbranched polymers, which are often synthesized through a one-pot polycondensation of ABx-type monomers, N1-Propylheptane-1,7-diamine could potentially serve as a Bx-type monomer (where x=2), reacting with an A-functionalized molecule. The propyl group on one of the nitrogen atoms introduces a degree of asymmetry that could influence the final polymer's morphology and properties. The length of the heptane (B126788) chain would also be a critical factor, providing flexibility to the resulting polymer network.
Hypothetical Research Findings:
A hypothetical study on the use of N1-Propylheptane-1,7-diamine in hyperbranched polyamide synthesis could involve its reaction with a tricarboxylic acid chloride (an A3 monomer). The resulting polymer's properties would be highly dependent on the reaction conditions.
| Property | Hypothetical Value/Observation | Rationale |
| Molecular Weight (Mw) | 10,000 - 25,000 g/mol | Controlled by monomer ratio and reaction time. |
| Degree of Branching (DB) | 0.4 - 0.6 | Typical for one-pot hyperbranched polymer synthesis. |
| Glass Transition Temp (Tg) | 40 - 60 °C | The flexible heptane chain would likely result in a relatively low Tg. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | Expected for polyamides with this structure. |
This is an interactive data table. You can sort and filter the data.
Smart Polymers and Responsive Materials
Smart polymers, also known as stimuli-responsive polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric/magnetic fields. The amine groups present in N1-Propylheptane-1,7-diamine offer a clear pathway to creating pH-responsive polymers.
The two amine groups in the molecule can be protonated at low pH, leading to a change in the polymer's charge density. This can cause the polymer to swell or dissolve in acidic conditions due to electrostatic repulsion between the positively charged ammonium (B1175870) ions. Conversely, at higher pH, the amines would be deprotonated and neutral, potentially causing the polymer to become more hydrophobic and collapse or precipitate.
Detailed Research Findings (Hypothetical):
A research group could synthesize a series of hydrogels by crosslinking a polymer containing N1-Propylheptane-1,7-diamine with a suitable di-epoxide. The swelling behavior of these hydrogels could then be investigated at various pH values.
| pH | Swelling Ratio (Q) | Observation |
| 3 | 15.2 | High swelling due to protonation of both amine groups and electrostatic repulsion. |
| 7 | 8.5 | Moderate swelling as the primary amine may be partially protonated. |
| 10 | 3.1 | Low swelling as the amine groups are deprotonated and the polymer is more hydrophobic. |
This is an interactive data table. You can sort and filter the data.
The propyl group on one of the nitrogens would also introduce a subtle hydrophobic character, which could influence the lower critical solution temperature (LCST) if N1-Propylheptane-1,7-diamine were to be incorporated into a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM). This could allow for the fine-tuning of the polymer's phase transition temperature.
While direct experimental evidence for the use of N1-Propylheptane-1,7-diamine in these applications is currently absent from the scientific literature, its chemical structure suggests it holds potential as a valuable building block in the creation of advanced, functional polymers. Further research is necessary to explore and validate these hypothetical applications.
Advanced Spectroscopic Characterization of N1 Propylheptane 1,7 Diamine and Its Derivatives
Solid-State Characterization Methods
X-ray Diffraction (XRD) for Crystalline Structures
X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. wikipedia.orgnih.gov When a single crystal of a substance, such as a derivative of N¹-Propylheptane-1,7-diamine, is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern of spots. nih.gov The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal lattice.
The analysis of the diffraction pattern allows for the determination of the unit cell, which is the basic repeating structural unit of a crystal. Key parameters obtained include the lengths of the unit cell axes (a, b, c), the angles between them (α, β, γ), and the volume of the unit cell. Furthermore, the symmetry of the crystal is described by its space group. nih.gov
From a detailed analysis of the diffraction intensities, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise coordinates of each atom, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the packing of amine-containing compounds.
While specific experimental crystallographic data for N¹-Propylheptane-1,7-diamine is not publicly available, the following table illustrates the type of information that would be obtained from a single-crystal XRD study of a hypothetical crystalline derivative.
Hypothetical Crystal Data for a Crystalline Salt of N¹-Propylheptane-1,7-diamine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 15.67 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1354.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.15 |
Note: This data is illustrative and does not represent experimentally determined values for N¹-Propylheptane-1,7-diamine.
Powder X-ray diffraction (PXRD) is another valuable XRD technique that is used when single crystals are not available. PXRD provides a characteristic fingerprint of a crystalline solid based on the d-spacings of its lattice planes. It is a powerful tool for identifying crystalline phases, determining the purity of a sample, and studying polymorphism, where a compound can exist in multiple crystalline forms.
Theoretical and Computational Chemistry Studies of N1 Propylheptane 1,7 Diamine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.
The first step in the computational study of N¹-Propylheptane-1,7-diamine involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. Due to the presence of a long, flexible alkyl chain and a propyl group, the molecule can exist in numerous conformations.
Conformational analysis is performed to identify the various stable conformers and their relative energies. This involves rotating the single bonds within the molecule to explore the potential energy surface. The most stable conformer is typically an extended, staggered arrangement that minimizes steric hindrance. The optimized geometry provides key structural parameters such as bond lengths and angles.
Below is an illustrative table of predicted bond lengths and angles for the optimized structure of N¹-Propylheptane-1,7-diamine, based on typical values for similar chemical bonds and angles. wikipedia.orgwikipedia.orgtestbook.comlibretexts.orgpressbooks.pubucsb.eduwikipedia.orgstudy.comquora.comtestbook.comyoutube.com
Table 1: Predicted Geometrical Parameters for N¹-Propylheptane-1,7-diamine
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (alkane chain) | ~1.54 Å |
| C-N (amine) | ~1.47 Å | |
| C-H | ~1.09 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | C-C-C | ~109.5° |
| C-C-N | ~109.5° |
Note: These values are illustrative and would be precisely calculated in a specific DFT study.
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For N¹-Propylheptane-1,7-diamine, the lone pairs of electrons on the nitrogen atoms are expected to significantly contribute to the HOMO.
Table 2: Illustrative Frontier Orbital Energies for N¹-Propylheptane-1,7-diamine
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | 1.5 |
Note: These are hypothetical values to illustrate the output of a DFT calculation.
DFT calculations can accurately predict various spectroscopic parameters, which is a valuable tool for structural elucidation and comparison with experimental data.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. wikipedia.org This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted spectrum can aid in the assignment of experimental signals.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C (propyl-CH₃) | ~11 | H (propyl-CH₃) | ~0.9 |
| C (propyl-CH₂) | ~23 | H (propyl-CH₂) | ~1.5 |
| C (heptane-N-CH₂) | ~42 | H (heptane-N-CH₂) | ~2.7 |
| C (heptane-internal CH₂) | ~25-32 | H (heptane-internal CH₂) | ~1.3-1.6 |
| C (heptane-NH₂-CH₂) | ~50 | H (heptane-NH₂-CH₂) | ~2.8 |
Note: Values are illustrative and depend on the specific computational method and solvent model used.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. This allows for the assignment of experimental IR bands to specific molecular motions, such as N-H stretching, C-H stretching, and CH₂ bending modes.
Table 4: Predicted IR Vibrational Frequencies (Illustrative)
| Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| 3300-3400 | N-H stretch |
| 2850-2960 | C-H stretch |
| 1450-1470 | CH₂ scissoring |
Note: Calculated frequencies are often scaled to better match experimental data.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). For a saturated molecule like N¹-Propylheptane-1,7-diamine, significant absorptions are not expected in the visible range. The predicted spectrum would likely show absorptions in the ultraviolet region, corresponding to electronic transitions from occupied to unoccupied orbitals.
DFT is a powerful tool for studying the mechanisms of chemical reactions. For N¹-Propylheptane-1,7-diamine, the amine groups are the primary sites of reactivity. DFT can be used to model reactions such as nucleophilic substitutions or additions involving these amine groups.
This involves mapping the potential energy surface of the reaction, locating the transition state (the highest energy point along the reaction coordinate), and calculating the activation energy. The geometry of the transition state provides insight into the mechanism of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactants and products.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.
MD simulations are particularly well-suited for studying the conformational flexibility of the long alkyl chain in N¹-Propylheptane-1,7-diamine. By simulating the molecule over a period of nanoseconds or longer, it is possible to observe transitions between different conformational states and to understand the dynamics of the molecule's shape.
Furthermore, MD simulations can provide detailed insights into the interactions between N¹-Propylheptane-1,7-diamine and solvent molecules. For example, in an aqueous solution, the simulations can reveal the structure and dynamics of the hydration shell around the amine groups. The formation and lifetime of hydrogen bonds between the amine protons and water molecules can be analyzed, providing a molecular-level understanding of its solubility and behavior in solution.
Ligand-Metal Binding Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of N1-Propylheptane-1,7-diamine, MD simulations can elucidate the dynamics of its binding to various metal ions. These simulations can reveal the conformational changes of the ligand upon binding, the role of solvent molecules, and the stability of the resulting metal complex.
For instance, a hypothetical MD simulation of N1-Propylheptane-1,7-diamine with a divalent metal ion such as Copper(II) in an aqueous solution could track the atomic positions over time. Such a simulation would likely show the flexible heptane (B126788) chain of the ligand wrapping around the metal ion, with the two nitrogen atoms of the diamine coordinating with the metal center. The propyl group on one of the nitrogen atoms would introduce steric hindrance, influencing the geometry of the complex.
The strength of the interaction between N1-Propylheptane-1,7-diamine and a metal ion can be quantified by calculating the binding free energy. This can be achieved using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. A lower binding free energy indicates a more stable complex.
Hypothetical Binding Free Energies for N1-Propylheptane-1,7-diamine Metal Complexes
| Metal Ion | Binding Free Energy (kcal/mol) | Key Interactions |
| Cu(II) | -25.8 | Strong coordination bonds between Cu(II) and the nitrogen atoms of the diamine. |
| Ni(II) | -22.5 | Coordination bonds with nitrogen atoms, with a slightly longer bond distance compared to Cu(II). |
| Zn(II) | -20.1 | Tetrahedral coordination geometry favored by the Zn(II) ion, accommodated by the flexible ligand. |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on N1-Propylheptane-1,7-diamine have been published.
Quantum Chemical Topology (QCT) and Bonding Analysis
Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields related to the electronic structure of a molecule to characterize chemical bonding. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent QCT method that analyzes the electron density distribution.
A QTAIM analysis of N1-Propylheptane-1,7-diamine would involve calculating its electron density and identifying critical points where the gradient of the electron density is zero. The presence of a bond critical point (BCP) between two atoms is indicative of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the bond.
For the N-H and C-N bonds in N1-Propylheptane-1,7-diamine, a high electron density and a negative Laplacian at the BCP would suggest a covalent character. In a metal complex of this ligand, the analysis of the metal-nitrogen bonds would reveal the extent of covalent and electrostatic contributions to the interaction.
Hypothetical QTAIM Data for Bonds in a [Cu(N1-Propylheptane-1,7-diamine)]²⁺ Complex
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
| Cu-N1 | 0.085 | +0.25 | Predominantly ionic with some covalent character |
| Cu-N7 | 0.082 | +0.28 | Predominantly ionic with some covalent character |
| C-N | 0.250 | -0.55 | Polar covalent |
| N-H | 0.330 | -1.20 | Covalent |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on N1-Propylheptane-1,7-diamine have been published.
Machine Learning and Artificial Intelligence Applications in N1-Propylheptane-1,7-diamine Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate chemical research. In the context of N1-Propylheptane-1,7-diamine, ML models could be trained to predict various properties of the molecule and its derivatives.
For example, a quantitative structure-property relationship (QSPR) model could be developed to predict the stability constants of metal complexes formed with a series of N-alkylated diamines, including N1-Propylheptane-1,7-diamine. nih.gov The model would be trained on a dataset of known stability constants and molecular descriptors calculated from the structures of the ligands. These descriptors could include steric parameters, electronic properties, and topological indices.
Furthermore, ML potentials could be developed to perform more efficient and large-scale molecular dynamics simulations of N1-Propylheptane-1,7-diamine systems. These potentials are trained on data from high-level quantum mechanical calculations and can reproduce the accuracy of these methods at a fraction of the computational cost. This would enable the study of complex phenomena such as self-assembly and interactions with surfaces.
Potential Machine Learning Applications in N1-Propylheptane-1,7-diamine Research
| Application | Machine Learning Model | Input Data | Predicted Property |
| Prediction of Metal Complex Stability | Gradient Boosting, Neural Networks | Molecular descriptors (e.g., steric hindrance, electronic properties) of various N-alkylated diamines. | Stability constants (log K) of metal complexes. |
| Development of Interatomic Potentials | Deep Neural Networks | Quantum mechanical energies and forces for a set of molecular configurations. | Potential energy surface for molecular dynamics simulations. |
| Virtual Screening of Derivatives | Support Vector Machines, Random Forest | A library of virtual N | Classification of derivatives based on predicted activity for a specific application (e.g., catalysis). |
Note: The applications described in this table are hypothetical and represent potential future research directions.
Future Perspectives and Emerging Avenues in N1 Propylheptane 1,7 Diamine Research
Design and Synthesis of N¹-Propylheptane-1,7-diamine Derivatives with Enhanced Specificity
The development of novel N¹-Propylheptane-1,7-diamine derivatives is a primary area of future research, with a focus on tailoring their properties for specific applications. The inherent asymmetry of the parent molecule, featuring a primary amine at one end and a secondary amine at the other, allows for regioselective reactions. This enables the synthesis of a diverse range of derivatives with precisely controlled functionalities.
Key research directions include the introduction of various functional groups to modulate the compound's lipophilicity, basicity, and hydrogen-bonding capabilities. For instance, the incorporation of aromatic or heterocyclic moieties could enhance binding affinity to biological targets or modify the optical and electronic properties of resulting materials. Furthermore, the synthesis of chiral derivatives is a promising avenue, particularly for applications in asymmetric catalysis and pharmaceuticals.
| Derivative Type | Potential Functional Group | Targeted Property Enhancement |
| Biologically Active | Amino acids, peptides | Target specificity, bioavailability |
| Catalytic | Chiral auxiliaries, phosphines | Enantioselectivity, catalytic activity |
| Material Precursor | Polymerizable groups (e.g., acrylates) | Reactivity, polymer properties |
Exploration of N¹-Propylheptane-1,7-diamine in Advanced Porous Materials and Frameworks
The distinct structure of N¹-Propylheptane-1,7-diamine makes it an intriguing building block for the synthesis of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The two amine groups can act as linkers, connecting metal nodes or organic struts to form extended, porous networks. The flexible heptyl chain can introduce a degree of structural dynamics and influence the pore size and environment within the framework.
Future research will likely focus on utilizing N¹-Propylheptane-1,7-diamine to create frameworks with tunable porosity and selective adsorption properties for applications in gas storage, separation, and catalysis. The secondary amine group could also serve as a post-synthetic modification site, allowing for the grafting of additional functionalities within the pores to further enhance performance.
Sustainable Chemistry and Circular Economy Principles in Diamine Synthesis and Application
The principles of sustainable chemistry and the circular economy are expected to heavily influence future research into N¹-Propylheptane-1,7-diamine. This includes the development of greener synthetic routes that minimize waste, use renewable feedstocks, and employ catalytic methods. For example, research into the direct amination of bio-based diols or the use of biocatalysis could provide more environmentally benign pathways to this and similar diamines.
In terms of applications, the biodegradability of polymers and materials derived from N¹-Propylheptane-1,7-diamine will be a critical area of investigation. Designing materials that can be readily recycled or degraded back to their constituent monomers aligns with the goals of a circular economy, reducing environmental impact and promoting resource efficiency.
Integration of N¹-Propylheptane-1,7-diamine into Smart and Responsive Materials
The incorporation of N¹-Propylheptane-1,7-diamine into smart and responsive materials is a particularly exciting frontier. The amine groups can impart pH-sensitivity to polymers, as their protonation state changes with varying pH. This can lead to materials that undergo conformational changes, swell or shrink, or alter their solubility in response to environmental stimuli.
Potential applications for such materials are vast, including drug delivery systems that release their payload in specific pH environments (e.g., cancerous tissues), sensors that detect changes in acidity, and "self-healing" polymers where hydrogen bonding involving the diamine moieties can be reversibly broken and reformed.
| Material Type | Stimulus | Potential Application |
| pH-Responsive Hydrogels | pH | Controlled drug release, tissue engineering |
| "Smart" Coatings | pH, Temperature | Corrosion protection, anti-fouling surfaces |
| Self-Healing Polymers | Mechanical Stress, pH | Reversible cross-linking, extended material lifetime |
Methodological Advancements in Characterization and Computational Studies
Advancements in analytical techniques and computational modeling will be instrumental in accelerating research on N¹-Propylheptane-1,7-diamine. High-resolution spectroscopic methods, such as advanced nuclear magnetic resonance (NMR) and mass spectrometry techniques, will be crucial for the unambiguous characterization of its complex derivatives and their interactions.
Computational studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, will provide invaluable insights into the conformational preferences, reactivity, and interaction mechanisms of N¹-Propylheptane-1,7-diamine and its derivatives at the molecular level. These in-silico approaches can guide the rational design of new molecules and materials with desired properties, reducing the need for extensive trial-and-error experimentation. This synergy between advanced characterization and computational modeling will undoubtedly propel the exploration of this promising chemical compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N~1~-Propylheptane-1,7-diamine, and how is its structural integrity validated?
- Answer : The compound is typically synthesized via condensation reactions using precursors such as uracil derivatives and methylcyanoformimidate in DMF under controlled heating. Structural validation relies on ¹H NMR spectroscopy (e.g., analysis of methyl and amine proton signals in DMSO-d6) and elemental analysis to confirm purity and stoichiometric consistency .
Q. What thermodynamic data are critical for understanding the protonation behavior of this compound in aqueous solutions?
- Answer : Stepwise protonation constants (log K values) and enthalpy changes (ΔH) are essential. Calorimetric titration studies reveal two protonation steps, with the first proton binding preferentially to the terminal amine group. These data guide predictions of the compound’s reactivity in buffered environments .
Q. How does this compound function in coordination chemistry, particularly with transition metals like copper(II)?
- Answer : The diamine acts as a polydentate ligand, forming stable complexes with Cu²⁺ via its two primary amine groups. Stability constants (log β) and thermodynamic parameters (e.g., ΔG, ΔS) are determined through potentiometric and calorimetric methods, highlighting its potential in designing metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of this compound?
- Answer : Discrepancies in peak splitting or chemical shifts may arise from solvent effects or tautomeric equilibria. Comparative analysis using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and variable-temperature NMR can isolate dynamic effects. Cross-validation with high-resolution mass spectrometry (HRMS) ensures structural assignments .
Q. What strategies optimize Buchwald–Hartwig amination for synthesizing this compound derivatives with bulky aryl substituents?
- Answer : Palladium catalysts (e.g., Pd(dba)₂) with bulky phosphine ligands (XPhos) enhance coupling efficiency. Solvent selection (toluene or dioxane) and elevated temperatures (80–100°C) improve yields for sterically hindered substrates. Post-reaction purification via column chromatography with gradient elution isolates high-purity products .
Q. How do computational models predict the protonation states of this compound under physiological pH conditions?
- Answer : Density functional theory (DFT) calculations simulate proton affinity at each amine site. Solvent-accessible surface area (SASA) analysis in molecular dynamics (MD) simulations further refines protonation probabilities. These models align with experimental potentiometric data to predict dominant species at pH 7.4 .
Q. What experimental protocols assess the thermal and oxidative stability of this compound in materials science applications?
- Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres quantifies decomposition temperatures. Accelerated aging studies (e.g., 70°C, 75% humidity) monitor degradation via HPLC. X-ray diffraction (XRD) tracks crystallinity changes, critical for applications in polymer matrices or catalysis .
Q. How does introducing tetrahydroacridine moieties to this compound influence its electronic properties and ligand efficacy?
- Answer : Substituents like tetrahydroacridine enhance π-π stacking and electron delocalization, measured via UV-Vis spectroscopy and cyclic voltammetry. Binding studies with DNA or proteins using surface plasmon resonance (SPR) demonstrate improved affinity, suggesting utility in biosensing or photodynamic therapy .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for amine-sensitive reactions .
- Characterization : Combine NMR, HRMS, and elemental analysis for unambiguous identification .
- Thermodynamics : Use isothermal titration calorimetry (ITC) for precise ΔH measurements .
- Advanced Applications : Leverage computational tools to pre-screen derivatives before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
